BenchChemオンラインストアへようこそ!

VU0080241

mGluR4 PAM efficacy fold-shift assay

VU0080241 is a pyrazolo[3,4-d]pyrimidine-based small molecule that functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4). The compound was developed at the Vanderbilt Center for Neuroscience Drug Discovery using an iterative analogue library approach to identify novel mGluR4 PAM chemotypes.

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
Cat. No. B1683068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0080241
SynonymsVU0080241, VU 0080241, VU-0080241
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
InChIInChI=1S/C19H23N5/c1-13-6-7-17(15(3)9-13)24-19-16(10-22-24)18(20-12-21-19)23-8-4-5-14(2)11-23/h6-7,9-10,12,14H,4-5,8,11H2,1-3H3
InChIKeyCLQVVBPDAXJGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0080241 Supplier Guide: mGluR4 Positive Allosteric Modulator for Neuroscience Research Procurement


VU0080241 is a pyrazolo[3,4-d]pyrimidine-based small molecule that functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4). The compound was developed at the Vanderbilt Center for Neuroscience Drug Discovery using an iterative analogue library approach to identify novel mGluR4 PAM chemotypes [1]. Its IUPAC name is 1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, with molecular formula C19H23N5 and molecular weight 321.42 g/mol . VU0080241 is supplied as a yellow to orange solid powder with purity specifications typically ≥98% .

Why mGluR4 PAM Analogs Cannot Substitute for VU0080241 in Research Assays


mGluR4 positive allosteric modulators exhibit pronounced chemical scaffold-dependent divergence in potency, glutamate fold-shift magnitude, and off-target receptor interactions. VU0080241 belongs to the pyrazolo[3,4-d]pyrimidine chemotype, whereas earlier mGluR4 PAMs such as (-)-PHCCC derive from a distinct phenanthroline scaffold [1]. Even within the same chemotype, subtle structural modifications drastically alter pharmacological activity—analogues of VU0080241 were uniformly inactive on mGluR4, with only the parent compound and four close congeners retaining PAM function [2]. Furthermore, VU0080241 demonstrates detectable but modest antagonist activity at mGluR1, a selectivity profile that differs meaningfully from both earlier and later-generation mGluR4 PAMs [3]. Direct substitution with alternative mGluR4 modulators without verification of fold-shift efficacy, receptor selectivity, and solubility behavior introduces uncontrolled variables that compromise assay reproducibility and cross-study comparisons.

VU0080241 Technical Selection Evidence: Quantitative Differentiation from mGluR4 PAM Alternatives


Glutamate Response Fold-Shift: VU0080241 vs (-)-PHCCC Comparative Efficacy

VU0080241 produces a substantially greater leftward shift of the glutamate concentration-response curve compared to the prototypical mGluR4 PAM (-)-PHCCC. At a concentration of 30 μM, VU0080241 shifted the glutamate response curve by 11.8- to 27.2-fold, whereas (-)-PHCCC produced a fold-shift of 5.5 to 7 under identical assay conditions [1]. This represents an approximately 2- to 4-fold greater maximal potentiation of glutamate efficacy for VU0080241. The EC50 for VU0080241 is 4.6 μM [2].

mGluR4 PAM efficacy fold-shift assay glutamate potentiation

Receptor Subtype Selectivity Profile: VU0080241 Off-Target Activity at mGluR1

VU0080241 exhibits detectable antagonist activity at rat mGluR1 with an IC50 of 2.6 μM (pIC50 = 5.59), as measured by potentiation of glutamate-induced calcium flux in BHK cells expressing rat mGluR1 [1]. This represents a modest selectivity window of approximately 1.8-fold for mGluR4 PAM activity (EC50 = 4.6 μM) over mGluR1 antagonism. In contrast, the more potent mGluR4 PAM VU0155041 (EC50 = 0.75-0.80 μM for human/rat mGluR4) demonstrates no reported mGluR1 activity in the primary discovery literature [2]. The modest mGluR1 activity of VU0080241 must be considered when interpreting results in native tissue or in vivo models where mGluR1 is co-expressed.

GPCR selectivity mGluR1 off-target profiling allosteric modulator

Chemotype Differentiation: Pyrazolo[3,4-d]pyrimidine Scaffold vs Phenanthroline-Derived mGluR4 PAMs

VU0080241 represents the first pyrazolo[3,4-d]pyrimidine-based mGluR4 PAM chemotype, identified through an iterative analogue library screening approach [1]. This scaffold is structurally distinct from earlier mGluR4 PAMs such as (-)-PHCCC, which is based on a phenanthroline core [2]. SAR analysis of VU0080241 analogues revealed that the 2,4-dimethylphenyl substitution and the 3-methylpiperidine moiety are critical for mGluR4 PAM activity—most analogues synthesized during the SAR campaign were uniformly inactive on mGluR4, underscoring the steep SAR landscape of this chemotype [1]. This scaffold novelty provides an alternative chemical starting point for medicinal chemistry optimization distinct from the PHCCC or VU0155041 series.

chemical scaffold SAR pyrazolopyrimidine chemotype comparison

Solubility Profile: DMSO Solubility and In Vivo Formulation Compatibility

VU0080241 demonstrates solubility of approximately 50 mg/mL (155.56 mM) in DMSO . For in vivo applications, a standard formulation protocol yields a suspension solution at 2.5 mg/mL (7.78 mM) using 10% DMSO + 90% (20% SBE-β-CD in saline) with sonication, suitable for oral and intraperitoneal administration . The compound's logP is calculated at 4.41, indicating moderate lipophilicity . These solubility parameters contrast with some earlier mGluR4 PAMs that exhibit more limited aqueous formulation compatibility, though direct head-to-head solubility comparisons are not available in the public domain. Metabolic stability testing revealed that VU0080241 is unstable in fortified liver microsome preparations, with only 9% of parent compound remaining after 90 minutes [1], a critical consideration for in vivo experimental design.

solubility DMSO solubility in vivo formulation physicochemical properties

Potency Comparison: VU0080241 vs VU0155041 in mGluR4 PAM Activity

VU0080241 exhibits an EC50 of 4.6 μM (4,600 nM) for mGluR4 PAM activity in human mGluR4-expressing BHK cells measured by calcium mobilization FLIPR assay [1]. In comparison, VU0155041 demonstrates substantially greater potency with EC50 values of 798 nM for human mGluR4 and 693 nM for rat mGluR4 [2]. This represents an approximately 5.8- to 6.6-fold difference in potency favoring VU0155041. The lower potency of VU0080241 reflects its status as an early-stage lead compound from the initial pyrazolo[3,4-d]pyrimidine SAR campaign, whereas VU0155041 represents a more optimized mGluR4 PAM from subsequent medicinal chemistry efforts.

EC50 comparison mGluR4 potency PAM potency ranking VU0155041

VU0080241 Recommended Research Applications and Procurement Use Cases


mGluR4 PAM Screening Validation in High-Throughput Calcium Mobilization Assays

VU0080241 is optimally deployed as a positive control compound in calcium flux (FLIPR) assays using human mGluR4-expressing BHK cells, with an EC50 of 4.6 μM and glutamate response fold-shift of 11.8- to 27.2-fold providing a robust assay window for validation [1]. Its moderate potency ensures that compound activity can be reliably detected without saturating the assay at standard screening concentrations (10-30 μM).

Scaffold-Hopping Medicinal Chemistry Starting Point for mGluR4 PAM Lead Optimization

VU0080241 serves as the prototypical pyrazolo[3,4-d]pyrimidine mGluR4 PAM, offering a chemically distinct scaffold from phenanthroline-based PAMs such as (-)-PHCCC [2]. The documented SAR showing steep activity dependence on the 2,4-dimethylphenyl and 3-methylpiperidine substituents provides a validated starting point for analogue synthesis programs seeking to optimize potency, metabolic stability (9% remaining at 90 min in microsomes), and mGluR1 selectivity (IC50 = 2.6 μM) [1][3].

mGluR4 Target Engagement Studies Requiring Documented In Vivo Formulation Protocols

For acute in vivo pharmacology studies (oral or intraperitoneal administration), VU0080241 can be formulated using a validated suspension protocol achieving 2.5 mg/mL (7.78 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline) with sonication . The compound's moderate metabolic instability (9% remaining at 90 min) makes it suitable for acute dosing paradigms where rapid clearance is either acceptable or experimentally informative [1].

Comparative Pharmacology Studies of mGluR4 PAM Potency Gradients

VU0080241 (EC50 = 4.6 μM) fills a specific potency niche in the mGluR4 PAM toolbox, positioned between the lower-potency early PAM (-)-PHCCC and the higher-potency VU0155041 (EC50 = 0.75-0.80 μM) [1][4]. This intermediate potency profile is valuable for investigating concentration-response relationships and receptor reserve phenomena in native tissue preparations where graded PAM activity may reveal differential coupling efficiency across brain regions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0080241

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.